N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound that contains both triazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)12-5-4-10(7-19-12)14(24)22-11-3-1-2-9(6-11)13-20-8-21-23-13/h1-8H,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQGOPYGKSNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Coupling with Pyridine Derivative: The triazole intermediate is then coupled with a pyridine derivative, such as 6-(trifluoromethyl)pyridine-3-carboxylic acid, using coupling agents like EDCI or DCC in the presence of a base.
Final Assembly: The final step involves the formation of the amide bond between the triazole and pyridine moieties. This can be achieved through standard amide coupling reactions using reagents like HATU or TBTU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the bioactivity of the triazole ring.
Agriculture: It can be used as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. This can result in various therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Uniqueness
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both triazole and pyridine rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development and other applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
